molecular formula C15H20N2 B11881044 1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole

1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole

Cat. No.: B11881044
M. Wt: 228.33 g/mol
InChI Key: NFAFHNFCMDUKQG-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of 1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole typically involves a multistep pathway starting from 2-phenylindole . The synthetic route includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.

    N-Methylation: The indole core undergoes N-methylation using methyl iodide or a similar methylating agent.

    Piperidinylmethyl Substitution:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methyl-3-(piperidin-4-ylmethyl)-1h-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

1-methyl-3-(piperidin-4-ylmethyl)indole

InChI

InChI=1S/C15H20N2/c1-17-11-13(10-12-6-8-16-9-7-12)14-4-2-3-5-15(14)17/h2-5,11-12,16H,6-10H2,1H3

InChI Key

NFAFHNFCMDUKQG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC3CCNCC3

Origin of Product

United States

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